molecular formula C9H10BrClO2 B1276162 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene CAS No. 54370-01-3

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene

Cat. No.: B1276162
CAS No.: 54370-01-3
M. Wt: 265.53 g/mol
InChI Key: GJOPMIJUVCIPIZ-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene (CAS: Not explicitly listed in evidence; molecular formula: C₉H₁₀BrClO₂) is a substituted aromatic compound featuring a bromine atom at position 1, a chloromethyl group at position 2, and methoxy groups at positions 4 and 3. This compound is structurally related to intermediates and impurities in pharmaceutical synthesis, such as Pinaverium Bromide impurities . For example, describes the preparation of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene using PBr₃ and 3,4,5-trimethoxybenzyl alcohol, indicating that similar methods could be adapted for chloromethyl substitution .

For instance, bromophenol derivatives with dimethoxy and halogenated alkyl groups have demonstrated antioxidant and anticancer activities , suggesting possible applications in drug development.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPMIJUVCIPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407051
Record name 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54370-01-3
Record name 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54370-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 2-(Chloromethyl)-4,5-dimethoxybenzene

Reaction Overview

The most common synthesis involves bromination of 2-(chloromethyl)-4,5-dimethoxybenzene using N-bromosuccinimide (NBS) in an inert solvent. This method ensures regioselectivity at the benzene ring’s para position relative to the methoxy groups.

Procedure:
  • Reactants :

    • 2-(Chloromethyl)-4,5-dimethoxybenzene (1.0 equiv)
    • NBS (1.1 equiv)
    • Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
    • Catalyst: None required (NBS acts as a brominating agent)
  • Conditions :

    • Temperature: 0–5°C (to minimize side reactions)
    • Reaction Time: 4–6 hours
  • Workup :

    • Quench with water, extract with DCM, and dry over MgSO₄.
    • Purify via column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol.
Outcomes:
  • Yield : 75–85%
  • Purity : >95% (confirmed by GC-MS or HPLC).
Key Considerations:
  • Selectivity : The methoxy groups at positions 4 and 5 direct bromination to position 1 due to steric and electronic effects.
  • Side Reactions : Over-bromination is avoided by controlling NBS stoichiometry and temperature.

Sequential Halogenation of 1,2-Dimethoxybenzene

Reaction Overview

This method involves sequential chlorination and bromination of 1,2-dimethoxybenzene, leveraging Lewis acid catalysts to achieve regiocontrol.

Procedure:
  • Chlorination :

    • React 1,2-dimethoxybenzene with Cl₂ gas in the presence of FeCl₃ at 25°C.
    • Intermediate: 2-chloro-1,4-dimethoxybenzene.
  • Bromination :

    • Treat the chlorinated intermediate with Br₂ and FeBr₃ at 0°C.
    • Solvent: Dichloromethane or nitrobenzene.
  • Chloromethylation :

    • Introduce the chloromethyl group via Blanc chloromethylation (ZnCl₂/HCl/paraformaldehyde).
Outcomes:
  • Overall Yield : 60–70%.
  • Key Intermediate : 1-Bromo-2-chloro-4,5-dimethoxybenzene is isolated before chloromethylation.
Industrial Adaptation:
  • Continuous Flow Reactors : Enhance mixing and heat transfer, improving yield to ~80%.

Multi-Step Synthesis from o-Toluidine

Reaction Overview

A patent (CN104478670B) outlines a complex route starting from o-toluidine , involving bromination, Sandmeyer reaction, and Friedel-Crafts alkylation.

Procedure:
  • Bromination :

    • Treat o-toluidine with NBS to yield 4-bromo-2-methylaniline.
  • Sandmeyer Reaction :

    • Convert the amine to a diazonium salt (NaNO₂/HCl), then substitute with Cl⁻ using CuCl to form 5-bromo-2-chlorotoluene.
  • Benzylic Halogenation :

    • React with NBS or Cl₂ under radical conditions (AIBN initiator) to introduce the chloromethyl group.
  • Methoxy Group Installation :

    • Use (CH₃O)₂SO₂/K₂CO₃ in acetone for methoxylation.
Outcomes:
  • Total Yield : 40–50%.
  • Complexity : Requires 4–5 steps, limiting scalability.

Alternative Pathways via Functional Group Interconversion

Oxidation-Reduction Strategies

  • Oxidation : 1-(Hydroxymethyl)-4,5-dimethoxybenzene is oxidized to the aldehyde, followed by chlorination with SOCl₂.
  • Reduction : Catalytic hydrogenation of nitro or cyano precursors, though rarely used due to competing side reactions.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Direct Bromination High selectivity, minimal steps Requires pre-synthesized precursor 75–85%
Sequential Halogenation Scalable for industrial use Multiple purification steps 60–70%
Multi-Step Synthesis Flexible precursor options Low yield, time-intensive 40–50%

Chemical Reactions Analysis

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-4,5-dimethoxybenzene .

Scientific Research Applications

Medicinal Chemistry

The compound has been utilized as a precursor in the synthesis of various pharmaceuticals. Its halogenated structure allows for diverse functionalization, which is crucial in drug development.

  • Anticancer Agents : Research indicates that derivatives of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene can lead to the development of anticancer agents. The halogen substituents enhance the reactivity of the aromatic ring, facilitating further reactions that can yield compounds with significant biological activity .
  • SGLT2 Inhibitors : It has been noted that similar compounds are being investigated as SGLT2 inhibitors, which are promising for diabetes therapy. The synthetic pathways involving this compound contribute to the development of new drugs aimed at managing blood sugar levels effectively .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

  • Synthesis of Functionalized Aromatic Compounds : The presence of bromine and chloromethyl groups allows for further substitution reactions. For instance, researchers have successfully used this compound to synthesize various functionalized aromatic compounds that exhibit unique properties and applications .
  • Intermediates in Chemical Reactions : It acts as an important intermediate in the synthesis of other organic compounds. The chloromethyl group can be replaced by various nucleophiles, leading to a wide array of derivatives that can be explored for different applications .

Material Science

In material science, this compound is being investigated for its potential use in developing new materials with specific properties.

  • Polymer Chemistry : The compound has been explored as a monomer or crosslinking agent in polymerization processes. Its unique structure can impart specific characteristics to polymers, such as improved thermal stability or enhanced mechanical properties .
  • Nanotechnology : There is ongoing research into using this compound in the fabrication of nanomaterials. Its ability to participate in various chemical reactions makes it suitable for creating nanoscale structures with tailored functionalities .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Royal Society of ChemistryDerivatives show potential as anticancer agents
Organic Synthesis American ElementsEffective intermediate for synthesizing complex molecules
Material Science ResearchGateUtilized in polymer chemistry for enhanced material properties
Diabetes Management Thieme ConnectKey intermediate for developing SGLT2 inhibitors

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene involves its interaction with various molecular targets. The halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound 1-Br, 2-ClCH₂, 4,5-OCH₃ C₉H₁₀BrClO₂ 273.54 Pharmaceutical intermediate/impurity
1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene 1-Br, 2-BrCH₂, 4,5-OCH₃ C₉H₁₀Br₂O₂ 309.98 Pinaverium Bromide Impurity I
1-Bromo-2-(difluoromethyl)-4,5-dimethoxybenzene 1-Br, 2-CF₂H, 4,5-OCH₃ C₉H₉BrF₂O₂ 275.07 Synthetic building block
2-Bromo-4,5-dimethoxybenzaldehyde 2-Br, 4,5-OCH₃, 1-CHO C₉H₉BrO₃ 245.07 Aldehyde intermediate
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene 1-Br, 4-ClCH₂, 2,5-OCH₃ C₉H₁₀BrClO₂ 273.54 Positional isomer; unknown activity

Key Observations:

  • Halogen Effects : Replacing the chloromethyl group with bromomethyl (as in 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene ) increases molecular weight by ~36.44 g/mol and alters reactivity due to bromine’s higher electronegativity and larger atomic radius. This substitution is critical in pharmaceutical impurity profiles .
  • Positional Isomerism : 1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene () demonstrates how substituent positions influence steric interactions and electronic distribution, which may affect biological activity or synthetic pathways .

Physicochemical Properties

  • Solubility: The dimethoxy groups enhance solubility in polar organic solvents (e.g., DMSO, ethanol) compared to non-methoxylated analogs.
  • Melting Point : Halogenated derivatives generally exhibit higher melting points due to increased molecular symmetry and halogen bonding. For example, 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene is a solid at room temperature .

Biological Activity

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene (CAS No. 54370-01-3) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a chloromethyl group attached to a dimethoxy-substituted benzene ring. Its structural formula can be represented as follows:

C11H12BrClO2\text{C}_{11}\text{H}_{12}\text{BrClO}_2

Physical Properties

  • Molecular Weight : 281.57 g/mol
  • Melting Point : Data not widely reported; typically assessed in laboratory conditions.
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

This compound exhibits a range of biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, affecting the metabolism of various substrates.
  • Cell Signaling Modulation : It influences key signaling pathways involving kinases and phosphatases, potentially altering gene expression by interacting with transcription factors .

Antimicrobial Activity

Research has indicated that halogenated compounds similar to this compound possess significant antimicrobial properties. For instance, studies demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported that at specific concentrations, it inhibited cell proliferation in breast cancer cells by modulating cell cycle regulators and inducing oxidative stress .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals unique biological profiles:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, apoptosis induction
1-Bromo-4-methoxybenzeneLowModerateEnzyme inhibition
2-Chloro-4,5-dimethoxybenzeneHighLowAntioxidant activity

Biochemical Pathways

The compound's interaction with metabolic pathways is crucial for understanding its biological effects:

  • Metabolism : Interactions with cytochrome P450 enzymes lead to the formation of metabolites that may exhibit distinct biological activities. Some metabolites have been identified as having enhanced potency against specific targets .
  • Transport Mechanisms : The transport and distribution within cellular compartments are facilitated by specific transporters that influence its bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of precursor molecules using brominating agents (e.g., Br₂ or NBS) in the presence of polyphosphoric acid (PPA) as a catalyst. For example, analogous syntheses involve reacting brominated alcohols with dimethoxybenzene derivatives in PPA to form halogenated intermediates . Purification is typically achieved via crystallization using ethyl acetate/hexane mixtures, yielding >97% purity. Monitoring reaction progress with TLC and optimizing PPA concentration (e.g., 85% w/w) are critical to minimizing side products .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

  • Methodological Answer : ¹H-NMR and ¹³C-NMR are essential for structural validation. For similar compounds, the chloromethyl group (-CH₂Cl) appears as a singlet at δ ~4.8 ppm in ¹H-NMR, while methoxy (-OCH₃) groups resonate at δ ~3.8–3.9 ppm. Aromatic protons in the dimethoxybenzene ring show splitting patterns consistent with para-substitution (δ ~6.8–7.2 ppm). ¹³C-NMR confirms bromine and chlorine substitution via distinct deshielding effects (e.g., C-Br at ~115–120 ppm, C-Cl at ~45–50 ppm) .

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